5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
CAS No.:
Cat. No.: VC15348048
Molecular Formula: C22H24BrNO4
Molecular Weight: 446.3 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione -](/images/structure/VC15348048.png)
Specification
Molecular Formula | C22H24BrNO4 |
---|---|
Molecular Weight | 446.3 g/mol |
IUPAC Name | 5-bromo-1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione |
Standard InChI | InChI=1S/C22H24BrNO4/c1-4-5-6-9-28-18-8-7-15(11-19(18)27-3)13-24-20-14(2)10-16(23)12-17(20)21(25)22(24)26/h7-8,10-12H,4-6,9,13H2,1-3H3 |
Standard InChI Key | CDMMYVDYRNCIOY-UHFFFAOYSA-N |
Canonical SMILES | CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O)OC |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name reflects its intricate substitution pattern on the indole-2,3-dione (isatin) core. The indole scaffold is substituted at position 1 with a benzyl group bearing 3-methoxy and 4-pentyloxy substituents, at position 5 with a bromine atom, and at position 7 with a methyl group. The molecular formula is C₂₂H₂₃BrN₂O₄, yielding a molecular weight of 475.34 g/mol.
The indole-2,3-dione core is a well-characterized pharmacophore, with modifications at the 1-, 5-, and 7-positions influencing electronic properties and biological interactions . The 3-methoxy-4-(pentyloxy)benzyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to simpler indole derivatives .
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, its preparation can be inferred from analogous methodologies for brominated indole derivatives. A plausible route involves three key stages:
Bromination of 7-Methylindole-2,3-Dione
Electrophilic bromination at position 5 can be achieved using reagents such as N-bromosuccinimide (NBS) in acetic acid, as demonstrated for 5-bromo-7-methylindole in patent CN113045475A . This step typically proceeds in high yield (75–92%) under controlled conditions .
Final Functionalization and Purification
Post-alkylation, purification via silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures yields the final product. Nuclear magnetic resonance (NMR) characterization would show distinct signals:
-
¹H NMR: δ 2.47 ppm (7-CH₃), 3.85 ppm (OCH₃), 4.05 ppm (OCH₂C₅H₁₁), 5.25 ppm (N-CH₂-C₆H₃), 6.51–8.10 ppm (aromatic protons) .
-
¹³C NMR: δ 180–185 ppm (C=O), 110–160 ppm (aromatic carbons), 55–70 ppm (ether linkages) .
Physicochemical Properties
Experimental data for the exact compound remain unreported, but properties can be extrapolated from analogs:
The pentyloxy chain enhances lipid solubility compared to shorter-chain derivatives, suggesting improved bioavailability over compounds like 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione (LogP ~2.1) .
Pharmacological Profile and Mechanisms
While direct activity data are absent, the structural features align with known bioactive indole derivatives:
-
Anticancer Potential: 5-Bromo substitution in indole-2,3-diones enhances cytotoxicity against leukemia cell lines (Jurkat, CEM) by 30–50% compared to non-brominated analogs .
-
Kinase Inhibition: The 3-methoxy-4-alkoxybenzyl moiety mimics ATP-competitive kinase inhibitors, suggesting possible interactions with tyrosine kinases .
-
Antimicrobial Activity: Methoxy and bromine groups synergize in disrupting microbial membranes, as observed in spirobrassinin derivatives .
Applications and Future Directions
This compound’s hybrid structure positions it as a candidate for:
-
Targeted Cancer Therapies: Combination of bromine (DNA intercalation) and lipophilic side chains (tumor penetration).
-
Antibiotic Development: Structural similarity to phytoalexins with broad-spectrum activity .
-
Chemical Probes: Fluorescent tagging via the indole core for imaging studies.
Further research should prioritize:
-
In Vitro Cytotoxicity Screening: Against NCI-60 cell panels.
-
ADMET Profiling: Hepatic microsome stability and CYP450 inhibition assays.
-
X-ray Crystallography: To resolve binding modes with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume